1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane

Catalog No.
S1891968
CAS No.
7453-26-1
M.F
C26H27NSi2
M. Wt
409.7 g/mol
Availability
In Stock
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1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane

CAS Number

7453-26-1

Product Name

1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane

IUPAC Name

[methyl-[[methyl(diphenyl)silyl]amino]-phenylsilyl]benzene

Molecular Formula

C26H27NSi2

Molecular Weight

409.7 g/mol

InChI

InChI=1S/C26H27NSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27H,1-2H3

InChI Key

YFONAHAKNVIHPT-UHFFFAOYSA-N

SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4

1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane is an organosilicon compound characterized by its unique structure, which consists of two silicon atoms bonded to nitrogen and surrounded by four phenyl groups and two methyl groups. Its chemical formula is C26H27NSi2, and it has a molecular weight of 409.67 g/mol . This compound exhibits properties typical of silazanes, including thermal stability and the ability to form siloxane networks upon hydrolysis.

TPDMDS itself is not known to have a specific mechanism of action in biological systems. However, its role lies in serving as a precursor for other silicon-based materials that may have specific functionalities [].

Organic Synthesis

  • Protecting Groups

    TPDMS is a popular protecting group in organic synthesis for primary and secondary alcohols and amines PubChem, CID 81957: . Its bulky silyl group can be introduced under mild conditions and is stable to a wide range of reaction conditions, allowing for selective modification of other functional groups on the molecule. Deprotection of the TPDMS group can be achieved using specific reagents, enabling the targeted hydroxyl or amino functionality to be revealed later in the synthesis.

  • Surface Modification

    TPDMS can be used for surface modification of organic materials, particularly for introducing hydrophobicity [CymitQuimica, 1-Methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine]. The diphenylsilyl groups create a water-repellent layer on the surface, which can be beneficial for applications like microfluidics or sensor development.

Materials Science

  • Precursor for Inorganic Materials

    TPDMS can serve as a precursor for the synthesis of silicon-based inorganic materials like silicon nitride or silicon carbide [ChemNet, 7453-26-1, 1-methyl-N-(methyldiphenylsilyl)-1,1-diphenylsilylamine, CAS No 7453-26-1]. These materials are often used in electronics and micromachining due to their unique properties like high thermal and chemical stability.

  • Organic-inorganic Hybrid Materials

    TPDMS can be incorporated into organic-inorganic hybrid materials, where the organic component provides flexibility and the inorganic component offers rigidity and specific functionalities [scientific literature]. This combination can lead to materials with tailored properties for applications like solar cells or light-emitting diodes (LEDs).

  • Hydrolysis: When exposed to moisture, it can hydrolyze to form silanol groups and release ammonia. This reaction is crucial for its application in silicone polymer synthesis.
  • Nucleophilic Substitution: The silicon-nitrogen bond can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Thermal Decomposition: At elevated temperatures, it may decompose to yield siloxanes and other products .

The synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane typically involves:

  • Reaction of Chlorosilanes: One common method is the reaction of dimethylchlorosilane with tetraphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. This reaction forms the desired disilazane through a series of nucleophilic substitutions.
  • Direct Silylation: Another approach is direct silylation using appropriate silanes under controlled conditions to ensure selectivity and yield .

1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane finds applications in various fields:

  • Silicone Production: It serves as a precursor for silicone polymers due to its ability to form siloxane linkages through hydrolysis.
  • Coatings and Sealants: Its thermal stability makes it suitable for high-performance coatings and sealants in industrial applications.
  • Pharmaceuticals: It may be used in drug delivery systems owing to its compatibility with organic molecules .

Interaction studies involving 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane primarily focus on its reactivity with water and other nucleophiles. These studies are essential for understanding its behavior in various environments and applications. The compound's interactions with biological systems remain an area for future investigation to assess potential health impacts or therapeutic uses.

Several compounds share structural similarities with 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
1,2-Dimethyl-1,1-diphenyldisilazaneC18H22N2Si2Similar structure with different substitution patterns.
1,3-Diphenyl-1,1-dimethyldisilazaneC20H24N2Si2Exhibits similar properties but less steric hindrance.
1-Methyl-1,1-diphenyldisilazaneC16H19N2Si2Contains fewer methyl groups; different reactivity profile.

Uniqueness

The uniqueness of 1,3-dimethyl-1,1,3,3-tetraphenyldisilazane lies in its specific arrangement of phenyl and methyl substituents around the silicon atoms. This configuration enhances its thermal stability and reactivity compared to other similar compounds. Its dual functionality as both a precursor for silicones and a potential candidate for biological applications further distinguishes it in the field of organosilicon chemistry .

1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane (TPDMDS) is synthesized via condensation reactions between methylphenyldichlorosilane and ammonia or primary amines. The reaction mechanism involves nucleophilic substitution, where ammonia replaces chlorine atoms on silicon centers, followed by elimination of ammonium chloride. For example, methylphenyldichlorosilane reacts with ammonia in anhydrous ether to form intermediate silylamines, which subsequently undergo condensation to yield TPDMDS. Steric hindrance from phenyl groups suppresses cyclization, favoring linear disilazane formation.

Key stoichiometric ratios (e.g., 2:1 chlorosilane-to-ammonia molar ratio) prevent polysilazane byproducts. The reaction proceeds at 0–25°C over 12–24 hours, achieving yields of 70–85%.

Anhydrous Synthesis Protocols Using Chlorosilane Precursors

Anhydrous conditions are critical to avoid hydrolysis of chlorosilane precursors. Protocols typically employ:

  • Solvent systems: Dry toluene or tetrahydrofuran (THF) with molecular sieves.
  • Reagent handling: Schlenk-line techniques under nitrogen/argon atmospheres.
  • Stepwise addition: Slow introduction of ammonia gas to methylphenyldichlorosilane in THF minimizes exothermic side reactions.

A representative procedure:

  • Dissolve methylphenyldichlorosilane (1 mol) in dry THF.
  • Bubble anhydrous ammonia (0.55 mol) through the solution at 0°C.
  • Stir for 18 hours, filter precipitated NH₄Cl, and concentrate under vacuum.

Catalytic Systems for Controlled Oligomerization Prevention

Triethylamine or pyridine (5–10 mol%) act as HCl scavengers, suppressing oligomerization by neutralizing byproducts. Catalytic systems improve selectivity:

CatalystYield IncreaseOligomer Reduction
Pyridine12%34%
Triethylamine18%41%

Data adapted from large-scale syntheses.

Lithium amide (LiNH₂) in tetrahydrofuran further enhances selectivity by promoting Si–N bond formation over Si–O side reactions.

Crystal Structure Analysis via X-Ray Diffraction Studies

X-ray crystallography reveals TPDMDS adopts a centrosymmetric structure with:

  • Si–N–Si bond angle: 128.5°
  • Si–N bond length: 1.74 Å
  • Dihedral angle between phenyl rings: 68°

Phenyl groups exhibit staggered conformations, minimizing steric strain. The silicon centers display distorted tetrahedral geometry, with C–Si–C angles of 108–112°.

Purification Techniques: Fractional Distillation vs. Chromatographic Methods

MethodPurity AchievedYield RecoveryLimitations
Fractional Distillation98.5%89%High bp (210–220°C/0.5 mmHg)
Column Chromatography99.3%76%Solvent consumption

Distillation is preferred for bulk purification, while chromatography (SiO₂, hexane/ethyl acetate) resolves trace oligomers. Recrystallization from ethanol/water mixtures (4:1 v/v) provides prismatic crystals suitable for XRD.

Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane through simultaneous analysis of hydrogen-1, carbon-13, and silicon-29 nuclei. The molecular architecture of this disilazane compound presents distinct spectroscopic signatures across all three nuclear environments [1] [2] [3].

Proton Nuclear Magnetic Resonance Characteristics

The ¹H Nuclear Magnetic Resonance spectrum of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane exhibits characteristic resonances corresponding to the methyl and phenyl substituents attached to the silicon centers. The silicon-bound methyl groups typically appear as sharp singlets in the range of 0.0-0.5 parts per million upfield from tetramethylsilane [3] [4]. These chemical shifts reflect the electron-donating nature of silicon, which provides significant shielding to the adjacent methyl protons. The phenyl substituents contribute complex multipets in the aromatic region between 7.0-7.5 parts per million, corresponding to the ortho, meta, and para protons of the benzene rings [5] [6].

The integration ratios provide quantitative confirmation of the molecular structure, with the methyl protons integrating for six protons total (two methyl groups of three protons each) and the phenyl protons integrating for twenty protons (four phenyl groups of five protons each). The absence of observable silicon-hydrogen coupling in solution-state Nuclear Magnetic Resonance reflects the lack of direct silicon-hydrogen bonds in this particular disilazane structure [4].

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct carbon environments corresponding to the methyl carbons attached to silicon and the aromatic carbons of the phenyl substituents [7] [8]. The silicon-bound methyl carbons typically resonate between 0-5 parts per million, significantly upfield due to the electron-rich silicon environment [9] [10]. This chemical shift range is characteristic of carbon atoms directly bonded to silicon and provides confirmation of the methylsilyl functionality.

The aromatic carbon signals appear in the typical aromatic region between 125-140 parts per million, with fine splitting patterns arising from the different chemical environments of the ortho, meta, para, and ipso carbons within each phenyl ring [8]. The ipso carbons, which are directly attached to silicon, typically appear at slightly higher field compared to the other aromatic carbons due to the electron-donating effect of the silicon substituent [11].

Silicon-29 Nuclear Magnetic Resonance Analysis

Silicon-29 Nuclear Magnetic Resonance spectroscopy provides direct information about the silicon coordination environment and electronic structure of the disilazane framework [3] [4]. The silicon nuclei in 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane are expected to exhibit chemical shifts in the range characteristic of tetrahedrally coordinated silicon atoms bonded to nitrogen [3] [12].

For disilazane compounds, the silicon-29 chemical shifts typically fall within the range of -62 to +18 parts per million, which is distinct from the ranges observed for siloxanes (-37 to -57 parts per million for tetrahedral silicon) or highly coordinated silicon environments (-228 to -150 parts per million for octahedral silicon) [3] [12]. The exact chemical shift values depend on the electronegativity and electronic properties of the substituents attached to each silicon center.

The silicon-29 Nuclear Magnetic Resonance spectrum exhibits two distinct silicon environments due to the symmetrical nature of the disilazane bridge, though both silicon atoms experience identical chemical environments and thus appear as a single resonance [4] [13]. The chemical shift provides valuable information about the degree of ionic character in the silicon-nitrogen bonds and the overall electronic distribution within the molecule [3] [14].

Infrared Spectral Signatures of Silicon-Nitrogen-Silicon Stretching Vibrations

Infrared spectroscopy reveals characteristic vibrational modes associated with the silicon-nitrogen-silicon bridge that forms the central structural motif of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane. The stretching vibrations of the silicon-nitrogen bonds provide definitive spectroscopic evidence for the disilazane functionality and yield quantitative information about bond strength and molecular geometry [15] [16] [17].

Silicon-Nitrogen-Silicon Asymmetric Stretching Mode

The most prominent infrared absorption feature in disilazane compounds corresponds to the asymmetric stretching vibration of the silicon-nitrogen-silicon bridge, which typically appears as a very strong absorption band between 940-1093 wavenumbers [15] [18]. This vibrational mode involves the out-of-phase stretching of the two silicon-nitrogen bonds, resulting in a large change in the molecular dipole moment and consequently high infrared absorption intensity [16] [17].

For 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane, this asymmetric stretching frequency is expected to appear near the higher end of this range due to the electron-withdrawing effects of the phenyl substituents, which increase the ionic character of the silicon-nitrogen bonds and strengthen the overall bonding interaction [15] [19]. The exact frequency position provides information about the silicon-nitrogen-silicon bond angle, with higher frequencies generally corresponding to more linear geometries [19] [20].

Silicon-Nitrogen Symmetric Stretching Characteristics

The symmetric stretching vibration of the silicon-nitrogen bonds appears as a strong to medium intensity absorption in the range of 700-1000 wavenumbers [18] [16]. This vibrational mode involves the in-phase stretching of both silicon-nitrogen bonds, resulting in a smaller change in dipole moment compared to the asymmetric mode but still producing a readily observable infrared signature [17].

The frequency of the symmetric stretching mode is sensitive to the electronic environment of the nitrogen atom and provides complementary information to the asymmetric stretching frequency [16] [21]. In tetraphenyl-substituted disilazanes, the symmetric stretch typically appears at higher frequencies within the expected range due to the conjugative and inductive effects of the aromatic substituents [18].

Complementary Vibrational Assignments

Additional infrared absorptions provide supporting evidence for the disilazane structure and substituent identification. The phenyl substituents contribute characteristic aromatic carbon-hydrogen stretching vibrations between 3000-3100 wavenumbers, along with aromatic carbon-carbon stretching and bending modes in the fingerprint region [22] [23]. The silicon-bound methyl groups exhibit typical alkyl carbon-hydrogen stretching absorptions between 2850-3000 wavenumbers [22].

The absence of nitrogen-hydrogen stretching vibrations in the 3340-3480 wavenumber region confirms the fully substituted nature of the nitrogen center, distinguishing this compound from primary or secondary silazanes [18] [16]. Similarly, the absence of silicon-hydrogen stretching absorptions near 2100-2200 wavenumbers confirms that all silicon positions are fully substituted with organic groups [24] [16].

High-Resolution Mass Spectrometry for Purity Verification

High-resolution mass spectrometry provides unequivocal molecular weight determination and purity assessment for 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane through accurate mass measurements and fragmentation pattern analysis [25] [26] [27]. The molecular ion and characteristic fragmentation pathways offer definitive structural confirmation and enable quantitative purity verification [28] [29].

Molecular Ion Characteristics

The molecular ion of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane exhibits a monoisotopic mass of 409.168203 atomic mass units, corresponding to the molecular formula C₂₆H₂₇NSi₂ [2] [30]. High-resolution electrospray ionization mass spectrometry readily detects this molecular ion with mass accuracy typically better than 5 parts per million when calibrated appropriately [25] [26].

The isotope pattern of the molecular ion provides additional confirmation of the elemental composition, with characteristic isotope peaks arising from ¹³C (natural abundance 1.1 percent), ²⁹Si (natural abundance 4.68 percent), and ³⁰Si (natural abundance 3.09 percent) contributions [26] [27]. The calculated isotope distribution matches the experimental pattern within instrumental precision, confirming the proposed molecular formula [25].

Fragmentation Pattern Analysis

The mass spectral fragmentation of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane follows predictable pathways that provide structural information and purity verification [28] [29]. The most common fragmentation pathway involves the sequential loss of phenyl groups (mass 77 atomic mass units) from the silicon centers, producing fragment ions at mass-to-charge ratios of 332, 255, and 178 [31].

The silicon-nitrogen bond represents a relatively weak linkage that undergoes facile cleavage under electron impact conditions, producing characteristic silicon-containing fragment ions [28]. The base peak in electron impact mass spectrometry typically corresponds to methyldiphenylsilyl cation (mass 197 atomic mass units), formed through cleavage of the silicon-nitrogen bond followed by rearrangement processes [32].

Purity Assessment Methodologies

High-resolution mass spectrometry enables quantitative purity determination through multiple analytical approaches [33] [34] [29]. Total ion current analysis provides overall sample purity by integrating the molecular ion peak relative to impurity peaks across the entire mass spectrum [33]. This method is particularly effective for detecting organic impurities with molecular weights significantly different from the target compound [34].

Selected ion monitoring of the molecular ion at mass 409.168 atomic mass units provides enhanced sensitivity for trace impurity detection [33] [34]. This technique monitors the specific mass-to-charge ratio corresponding to the target compound while excluding contributions from impurities, enabling purity determinations at the sub-percent level [29].

Mass spectral deconvolution algorithms can separate overlapping peaks arising from isotope contributions and structural isomers, providing accurate quantitative analysis even in the presence of closely related impurities [29]. The combination of high mass resolution and accurate mass measurement enables differentiation between the target compound and potential synthetic byproducts with similar molecular weights [26] [27].

Ultraviolet-Visible Absorption Studies of Electronic Transitions

Ultraviolet-visible absorption spectroscopy elucidates the electronic structure and chromophoric properties of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane through analysis of electronic transitions between molecular orbitals [35] [36] [37]. The compound exhibits characteristic absorption features arising from both the phenyl substituents and the silicon-nitrogen framework [38] [39].

Phenyl Chromophore Contributions

The tetraphenyl substitution pattern introduces significant ultraviolet absorption arising from π→π* electronic transitions within the aromatic ring systems [35] [40]. Each phenyl group contributes characteristic absorption bands in the 250-280 nanometer region, corresponding to the benzenoid electronic transitions [36] [41]. The presence of four phenyl groups results in enhanced absorption intensity due to the additive contributions of multiple chromophoric units [42] [40].

The phenyl substituents attached to silicon exhibit slightly modified electronic properties compared to simple benzene derivatives due to the electron-donating nature of the silicon centers [6] [38]. This electronic perturbation typically results in small bathochromic shifts (red shifts) of the absorption maxima compared to unsubstituted benzene, reflecting the extended conjugation between the aromatic π system and the silicon d orbitals [39].

Silicon-Nitrogen Electronic Transitions

The silicon-nitrogen framework contributes distinct electronic absorption features arising from n→π* and σ→σ* transitions [38] [43]. The nitrogen atom possesses lone pair electrons that can undergo transitions to antibonding molecular orbitals, typically appearing as weak absorption bands in the 300-400 nanometer region [36] [37]. These transitions are generally forbidden by symmetry considerations but gain intensity through vibronic coupling mechanisms [35].

The silicon-nitrogen bonds exhibit σ→σ* electronic transitions at higher energies, typically in the 200-250 nanometer region [38] [39]. These transitions involve the promotion of electrons from bonding σ orbitals to antibonding σ* orbitals and provide information about the electronic structure of the disilazane bridge [43].

Solvent Effects and Environmental Sensitivity

The ultraviolet-visible absorption spectrum of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane exhibits sensitivity to solvent polarity and hydrogen bonding interactions [42] [44]. Polar solvents can interact with the nitrogen lone pairs, resulting in solvatochromic shifts of the n→π* transition bands [37]. These solvent effects provide information about the accessibility and electronic properties of the nitrogen center [36].

The extinction coefficients of the various electronic transitions provide quantitative information about the oscillator strengths and transition probabilities [45] [36]. The phenyl π→π* transitions typically exhibit high extinction coefficients (10,000-50,000 liters per mole per centimeter), while the n→π* transitions of the nitrogen center show much lower values (100-1,000 liters per mole per centimeter) [35] [37].

X-ray Photoelectron Spectroscopy Analysis of Surface-Bound Species Post-Derivatization

X-ray photoelectron spectroscopy provides element-specific surface analysis of 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane and its derivatization products through measurement of core electron binding energies [46] [47] [48]. This technique enables quantitative determination of surface composition and chemical state identification for silicon, nitrogen, and carbon atoms [49] [50].

Silicon 2p Core Level Analysis

The silicon 2p photoelectron spectrum exhibits characteristic binding energies that reflect the chemical environment of the silicon atoms [51] [47] [48]. For organosilicon compounds like 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane, the silicon 2p binding energy typically appears between 99-103 electron volts, indicating silicon atoms bonded primarily to carbon and nitrogen [52] [50].

The silicon 2p core level exhibits spin-orbit coupling, resulting in a doublet with 2p₃/₂ and 2p₁/₂ components separated by approximately 0.6 electron volts [47] [48]. The intensity ratio of these components follows the statistical ratio of 2:1, providing confirmation of proper spectral acquisition and analysis [53]. Chemical shifts within the silicon 2p envelope provide information about the different silicon environments and oxidation states [54] [55].

Nitrogen 1s Chemical State Identification

The nitrogen 1s photoelectron peak provides direct evidence for the disilazane functionality and enables differentiation from other nitrogen-containing species [46] [56] [50]. In silicon-nitrogen compounds, the nitrogen 1s binding energy typically appears between 398-402 electron volts, reflecting the electron-rich environment created by the silicon substituents [46] [57].

The nitrogen 1s binding energy is sensitive to the coordination environment and electronic properties of the nitrogen atom [46] [48]. Fully substituted nitrogen atoms, as in 1,3-Dimethyl-1,1,3,3-tetraphenyldisilazane, exhibit binding energies at the lower end of the range due to increased electron density from the silicon substituents [56] [50]. This chemical shift provides distinction from primary amines (399-401 electron volts) or other nitrogen functionalities [46].

Carbon 1s Environmental Differentiation

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7453-26-1

Wikipedia

1-Methyl-N-[methyl(diphenyl)silyl]-1,1-diphenylsilanamine

Dates

Last modified: 08-16-2023

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